molecular formula C27H48ClNO2 B12713325 2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride CAS No. 124497-89-8

2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride

Cat. No.: B12713325
CAS No.: 124497-89-8
M. Wt: 454.1 g/mol
InChI Key: IBBOKSVHYBPEBU-UHFFFAOYSA-N
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Description

2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a morpholine ring substituted with hexadecyloxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the hexadecyloxy, methyl, and phenyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.

    Substitution: The hexadecyloxy, methyl, and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadecyloxy)-4-methylmorpholine hydrochloride
  • 2-(Hexadecyloxy)-2-phenylmorpholine hydrochloride
  • 4-Methyl-2-phenylmorpholine hydrochloride

Uniqueness

2-(Hexadecyloxy)-4-methyl-2-phenylmorpholine hydrochloride is unique due to the specific combination of hexadecyloxy, methyl, and phenyl groups attached to the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

124497-89-8

Molecular Formula

C27H48ClNO2

Molecular Weight

454.1 g/mol

IUPAC Name

2-hexadecoxy-4-methyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C27H47NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-29-27(25-28(2)22-24-30-27)26-20-17-16-18-21-26;/h16-18,20-21H,3-15,19,22-25H2,1-2H3;1H

InChI Key

IBBOKSVHYBPEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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